

Application Note: Laboratory-Scale Synthesis of **cis-5-Octen-1-ol**

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Compound of Interest

Compound Name: *cis-5-Octen-1-ol*

Cat. No.: *B1583737*

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Introduction

cis-5-Octen-1-ol is an organic compound with applications in the flavor and fragrance industry, valued for its fresh, green, and melon-like aroma.[1] It has also been identified as a volatile component in some fruits and as a potential attractant for certain fruit flies.[2] For research and development in these areas, as well as for its potential use as a synthon in more complex organic syntheses, a reliable laboratory-scale protocol for its preparation is essential. This document outlines a detailed, multi-step procedure for the synthesis of **cis-5-Octen-1-ol**, leveraging a stereoselective Wittig reaction to control the geometry of the carbon-carbon double bond. The synthesis begins with the protection of the hydroxyl group of 4-bromo-1-butanol, followed by the formation of a phosphonium salt, generation of the corresponding ylide, and subsequent Wittig reaction with propanal. The final step involves the deprotection of the alcohol to yield the target compound.

Overall Reaction Scheme

The synthesis of **cis-5-Octen-1-ol** is accomplished in a four-step sequence:

- **Protection:** The hydroxyl group of 4-bromo-1-butanol is protected as a tetrahydropyranyl (THP) ether.
- **Phosphonium Salt Formation:** The resulting alkyl bromide is reacted with triphenylphosphine to form a phosphonium salt.

- Wittig Reaction: The phosphonium salt is converted to an ylide, which then reacts with propanal to form the cis-alkene.
- Deprotection: The THP protecting group is removed to afford **cis-5-Octen-1-ol**.

Data Presentation

Step	Reaction	Starting Material	Reagents	Solvent	Temp. (°C)	Time (h)	Product	Yield (%)
1	Protection	4-Bromo-1-butanol	3,4-Dihydropyran (DHP), Pyridinium p-toluene sulfonate (PPTS)	Dichloromethane (DCM)	25	2	2-(4-Bromobutoxy)tetrahydro-2H-pyran	>95
2	Phosphonium Salt Formation	2-(4-Bromobutoxy)tetrahydro-2H-pyran	Triphenylphosphine (PPh ₃)	Toluene	110	24	(4-(Tetrahydro-2H-pyran-2-yl)butyloxy)butyltriphenylphosphonium bromide	~90

3	Wittig Reaction	(4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide	n-Butyllithium (n-BuLi), Propanal	Tetrahydrofuran (THF)	-78 to 25	4	2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran	~75-85
4	Deprotection	2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran	p-Toluene sulfonic acid monohydrate (TsOH·H ₂ O)	Methanol (MeOH)	25	3	cis-5-Octen-1-ol	~90

Experimental Protocols

Step 1: Protection of 4-Bromo-1-butanol

This protocol describes the acid-catalyzed protection of an alcohol with 3,4-dihydropyran (DHP).^[3]

Reagents and Materials:

- 4-Bromo-1-butanol (1.0 equiv)
- 3,4-Dihydropyran (DHP, 1.2 equiv)
- Pyridinium p-toluenesulfonate (PPTS, 0.05 equiv)
- Anhydrous dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 4-bromo-1-butanol in anhydrous DCM.
- To the stirred solution, add DHP followed by a catalytic amount of PPTS.
- Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract with DCM.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain 2-(4-bromobutoxy)tetrahydro-2H-pyran, which can often be used in the next step without further purification.

Step 2: Synthesis of (4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide

This protocol details the formation of a phosphonium salt from an alkyl halide and triphenylphosphine.^[4]

Reagents and Materials:

- 2-(4-Bromobutoxy)tetrahydro-2H-pyran (1.0 equiv)
- Triphenylphosphine (PPh_3 , 1.1 equiv)
- Toluene
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran and triphenylphosphine in toluene.
- Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours, during which the phosphonium salt will precipitate.
- Cool the reaction mixture to room temperature.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting materials.
- Dry the resulting white solid under vacuum to yield the phosphonium salt.

Step 3: Wittig Reaction to form 2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran

This protocol describes the formation of a cis-alkene using an unstabilized Wittig reagent.^{[5][6][7]}

Reagents and Materials:

- (4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium bromide (1.0 equiv)
- n-Butyllithium (n-BuLi, 1.0 equiv, solution in hexanes)
- Propanal (1.1 equiv)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Diethyl ether

Procedure:

- Add the phosphonium salt to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
- Slowly add n-butyllithium dropwise. A deep orange or red color should develop, indicating the formation of the ylide.
- Stir the mixture at 0 °C for 1 hour, then cool to -78 °C (dry ice/acetone bath).
- Add propanal dropwise to the ylide solution.
- Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to isolate the THP-protected cis-alkene.

Step 4: Deprotection to yield cis-5-Octen-1-ol

This protocol details the acidic hydrolysis of a THP ether to regenerate the alcohol.^[3]

Reagents and Materials:

- 2-((Z)-Oct-5-enyloxy)tetrahydro-2H-pyran (1.0 equiv)
- p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 equiv)
- Methanol (MeOH)
- Saturated aqueous sodium bicarbonate solution

- Ethyl acetate

Procedure:

- Dissolve the THP-protected alkene in methanol in a round-bottom flask.
- Add a catalytic amount of $\text{TsOH} \cdot \text{H}_2\text{O}$.
- Stir the mixture at room temperature for 3 hours, monitoring by TLC.
- Once the starting material is consumed, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain pure **cis-5-Octen-1-ol**.

Visualization of Experimental Workflow



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